molecular formula C14H13NO2 B1531008 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 113866-60-7

2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol

Cat. No.: B1531008
CAS No.: 113866-60-7
M. Wt: 227.26 g/mol
InChI Key: NWPLMIHYEJEBJQ-FNORWQNLSA-N
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Description

2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor . The nature of these interactions is primarily inhibitory, leading to a decrease in the activation of STAT3, p38, and monoamine oxidase B (MAO-B) .

Cellular Effects

The compound has shown to have significant effects on various types of cells and cellular processes. For instance, this compound has been found to ameliorate dopamine depletion in the striatum and reduce inflammatory marker elevation in primary cultured neurons . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a selective inhibitor of STAT3, leading to a decrease in the activation of STAT3, p38, and MAO-B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed to decrease MPTP-induced behavioral impairments in rotarod, pole, and gait tests over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, the compound was administered at a dosage of 5 mg/kg in drinking water for 1 month, which led to a decrease in MPTP-induced behavioral impairments .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it is likely involved in pathways related to inflammation and immune response .

Properties

IUPAC Name

2-methoxy-4-[(E)-2-pyridin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-10-11(6-8-13(14)16)5-7-12-4-2-3-9-15-12/h2-10,16H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLMIHYEJEBJQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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